molecular formula C11H11NO B1218747 Vitamin k5 CAS No. 83-70-5

Vitamin k5

Cat. No. B1218747
CAS RN: 83-70-5
M. Wt: 173.21 g/mol
InChI Key: UGQFCTZXVAPVCS-UHFFFAOYSA-N
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Description

Vitamin K is a fat-soluble vitamin that plays a crucial role in blood clotting in the body . It comes in two forms: vitamin K1 (phylloquinone) and vitamin K2 (menaquinones) . Both have a similar chemical structure of 2-methyl-1,4-naphthoquinone . Vitamin K1 is naturally found in some foods, such as green vegetables like collard greens, spinach, and broccoli . Vitamin K2, one of the main forms of vitamin K, is synthesized by the bacteria found in the intestines .


Synthesis Analysis

The synthesis of vitamin K involves the final modification of these so-called “Gla proteins” by the enzyme gamma-glutamyl carboxylase that uses vitamin K as a cofactor . Vitamin K is used in the liver as the intermediate VKH2 to deprotonate a glutamate residue and then is reprocessed into vitamin K through a vitamin K oxide intermediate . The presence of uncarboxylated proteins indicates a vitamin K deficiency .


Molecular Structure Analysis

Vitamin K5 has a molecular formula of C11H11NO . Its average mass is 173.211 Da and its mono-isotopic mass is 173.084061 Da .


Physical And Chemical Properties Analysis

Vitamin K5 is a structurally similar, fat-soluble vitamer . It is found in foods and marketed as dietary supplements .

Scientific Research Applications

Antimicrobial Properties

Vitamin K5 has been investigated for its effectiveness as an antimicrobial agent. A study by Miranda et al. (2011) demonstrated that Vitamin K5 inhibits the growth of a broad spectrum of bacterial pathogens and spoilage bacteria, as well as certain molds. This inhibition was observed across a range of concentrations and was enhanced when combined with sodium chloride. This suggests a potential application of Vitamin K5 in food preservation and safety (Miranda et al., 2011).

Antitumor Effects

Several studies have explored the antitumor effects of Vitamin K5. Hitomi et al. (2005) found that Vitamin K5 suppresses the proliferation of human hepatocellular carcinoma cells, both in vitro and in vivo, by inducing G1 arrest of cell cycle through downregulation of Cdk4 expression. This suggests that Vitamin K5 could be a potential therapeutic agent for treating hepatocellular carcinoma (Hitomi et al., 2005). Additionally, Nakaoka et al. (2015) reported that Vitamin K5 significantly inhibits proliferation of leukemic cells and induces apoptosis, highlighting its potential in overcoming drug resistance due to P-glycoprotein expression in cancer treatment (Nakaoka et al., 2015).

Photodynamic Applications

Vitamin K5 has been identified as an efficient photosensitizer for ultraviolet light A (UVA)-induced bacterial inactivation. Xu et al. (2018) found that Vitamin K5 combined with UVA irradiation effectively reduced colony forming units of various bacteria, including antibiotic-resistant strains. This indicates its potential use in photodynamic therapy for bacterial infections (Xu et al., 2018).

Impact on Blood Coagulation and Bone Health

Although not directly related to Vitamin K5, research on Vitamin K in general has shown its significance in blood coagulation and bone health. Studies like those by Cranenburg et al. (2007) and Cheung et al. (2008) highlight the role of Vitamin K in managing osteoporosis and its potential benefits beyond its classical role in hemostasis (Cranenburg et al., 2007), (Cheung et al., 2008).

Safety And Hazards

Vitamin K5 should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

4-amino-2-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQFCTZXVAPVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-24-5 (hydrochloride)
Record name Vitamin K5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3075042
Record name Vitamin K5
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vitamin k5

CAS RN

83-70-5, 130-24-5
Record name Vitamin K5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitamin K5
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin K5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-methyl-1-naphthylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VITAMIN K5
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Amino-2-methyl-1-naphthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032887
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
560
Citations
LS Merrifield, HY Yang - Applied Microbiology, 1965 - Am Soc Microbiol
… was brought about by vitamin K5 alone. If the inhibition was due to vitamin K5, it is also noted … in an inverserelationship to the concentration of vitamin K5 that was bactericidal in air. This …
Number of citations: 17 journals.asm.org
M Hitomi, T Nonomura… - International …, 2005 - spandidos-publications.com
… not vitamin K5 also possesses antitumor activity. In the present study, we examined the antitumor effects of vitamin K5 … of antitumor actions of vitamin K5 not only in vitro but also in vivo. …
Number of citations: 21 www.spandidos-publications.com
R Pratt, J Dufrenoy, PPT Sah, J Oneto… - Journal of the …, 1950 - Wiley Online Library
… Vitamin K5 of high purity can be prepared in almost … -4-amino-lnaphthol hydrochloride (vitamin K5), has been found to be not … The ailti microbial activities of vitamin K5 have been under …
Number of citations: 13 onlinelibrary.wiley.com
F Xu, Y Li, J Ahmad, Y Wang, DE Scott… - FEMS microbiology …, 2018 - academic.oup.com
… This study identified vitamin K5 as an efficient photosensitizer for ultraviolet light A (UVA)-… vitamin K5 and exposed to UVA irradiation. UVA irradiation (5.8 J cm −2 ) with vitamin K5 (1600 …
Number of citations: 9 academic.oup.com
LS Merrifield, HY Yang - Applied Microbiology, 1965 - Am Soc Microbiol
… The effectiveness of vitamin K5 in controlling the … vitamin K5 was effective as a fungistatic agent at concentrations ranging from 0.006 to 0.02%. Previous work has shown that vitamin K5 (…
Number of citations: 17 journals.asm.org
F Xu, Y Li, J Jones, J Vostal - Blood, 2017 - Elsevier
… This study identified vitamin K5 (VK5) as an efficient … As shown in Table 1, UVA irradiation (5.8 J cm -2 ) with vitamin K5 (1600 µmol l … This study identified vitamin K5 (VK5) as an efficient …
Number of citations: 1 www.sciencedirect.com
J Chen, X Hu, J Cui - Oncology Letters, 2018 - spandidos-publications.com
… cancer cells inhibited by shikonin, vitamin K3 and vitamin K5, in addition to pyruvate kinase. … K3 and vitamin K5. The results indicated that shikonin, vitamin K3 and vitamin K5 are …
Number of citations: 11 www.spandidos-publications.com
J Cornelius, HY Yang - Journal of Chromatographic Science, 1967 - academic.oup.com
… Vitamin K5 is determined as vitamin K3 and K5 when dissolved in water. These mqthods … Heterochemical Corporation and vitamin K5 (hereinafter referred to as K5 ) was synthesized …
Number of citations: 3 academic.oup.com
R Pratt, PPT Sah, J Dufrenoy… - Proceedings of the …, 1948 - National Acad Sciences
… the vitamin K analogues, vitamin K5, known chemically as 2… The vitamin K5 (2-methyl-4-amino-1-naphthol hydrochloride) … to which different amounts of vitamin K5 were added. The …
Number of citations: 19 www.pnas.org
GH Krause, JA Bassham - Biochimica et Biophysica Acta (BBA) …, 1969 - Elsevier
… The effects of vitamin K5 added at several levels on photosynthetic metabolism in C. pyrenoidosa, leading to different degrees of inhibition of photosynthesis, have been studied. Finally, …
Number of citations: 50 www.sciencedirect.com

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